4-Tolylthiosulfuric acid

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, organic molecules containing sulfur, are fundamental to life and industry. wikipedia.org This class of compounds is incredibly diverse, ranging from essential amino acids like cysteine and methionine to life-saving antibiotics such as penicillin and sulfa drugs. wikipedia.org The study of these compounds, known as organosulfur chemistry, explores their synthesis, properties, and applications. wikipedia.org 4-Tolylthiosulfuric acid, with its distinct structure, represents a specific and intriguing area within this broad field. ontosight.ai Its chemical formula is C7H8O3S3, and it is also referred to as p-tolylthiosulfuric acid. ontosight.ai

The properties of this compound, including its reactivity, melting point, and solubility, are dictated by its unique chemical structure. ontosight.ai It can be found in different forms, such as its sodium salt, which is known as S-(4-methylphenyl) ester sodium salt. ontosight.ai

Strategic Importance of the Aryl Thiosulfate (B1220275) Moiety

The aryl thiosulfate group is a key functional group in organic synthesis. Aryl thioethers, which can be derived from compounds like this compound, are crucial components in a wide array of chemical applications, from the development of advanced polymers to functional materials and pharmaceuticals. nih.gov For instance, sulfur-containing polymers like aryl polythioethers exhibit superior properties compared to their polyether counterparts. nih.gov Furthermore, the unique affinity of the soft and polarizable sulfur in aryl thioethers for metal ions makes them essential in the construction of sulfur-functionalized metal-organic frameworks. nih.gov

Overview of Research Trajectories for Thiosulfuric Acid Derivatives

Research into thiosulfuric acid and its derivatives is multifaceted, exploring their potential in various scientific and industrial domains. These compounds have been investigated for a range of applications, including as antimicrobial agents and catalysts in chemical reactions like oxidation and reduction. ontosight.ai The distinct characteristics of thiosulfuric acid derivatives also position them as valuable building blocks for creating new materials, such as polymers and nanoparticles. ontosight.ai

A significant area of research focuses on the use of thiosulfuric acid derivatives as precursors for a variety of sulfur-containing compounds. researchgate.net Recent studies have highlighted their utility in the direct sulfenylation of electron-rich N-heterocycles, decarboxylative cross-coupling reactions, and Michael addition reactions. researchgate.net Moreover, their role in transition-metal-catalyzed cross-couplings and the synthesis of both symmetrical and unsymmetrical disulfides is actively being explored. researchgate.netalfa-chemistry.com

The development of efficient synthetic methods for creating thioesters, an important class of organosulfur compounds, often involves thiosulfuric acid derivatives. researchgate.netrsc.org These methods are prized for their operational simplicity, high efficiency, and the use of less toxic, odorless reagents, making them suitable for large-scale industrial applications. researchgate.netrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H8O3S3 |

| Alternate Name | p-tolylthiosulfuric acid |

| Key Functional Groups | Thiosulfuric acid group (-SSO3H), p-tolyl ring |

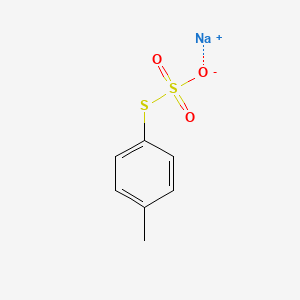

Structure

3D Structure of Parent

Properties

CAS No. |

38078-55-6 |

|---|---|

Molecular Formula |

C7H7NaO3S2 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

sodium;1-methyl-4-sulfonatosulfanylbenzene |

InChI |

InChI=1S/C7H8O3S2.Na/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |

InChI Key |

QRQVSULAUMCUKL-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)[O-].[Na+] |

Other CAS No. |

38078-55-6 |

Synonyms |

4-tolylthiosulfuric acid 4-tolylthiosulfuric acid, silver (+1) salt p-tolylthiosulfo acid p-tolylthiosulfuric acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 4 Tolylthiosulfuric Acid Analogues

General Principles of S-Alkyl/Aryl Thiosulfate (B1220275) (Bunte Salt) Synthesis

The most traditional and widely employed method for the synthesis of Bunte salts is the reaction of an alkyl or aryl halide with a thiosulfate salt, typically sodium thiosulfate. This reaction proceeds through a nucleophilic substitution mechanism.

Nucleophilic Displacement Reactions Utilizing Thiosulfate Anions

The synthesis of S-aryl thiosulfates can be achieved through the nucleophilic displacement of a halide from an aryl halide by the thiosulfate anion (S₂O₃²⁻) rsc.org. The thiosulfate ion acts as a potent nucleophile, attacking the carbon atom bearing the leaving group (halide). The general reaction is as follows:

Ar-X + Na₂S₂O₃ → Ar-S-SO₃Na + NaX (where Ar is an aryl group and X is a halide)

This reaction is a versatile method for the formation of the S-aryl thiosulfate bond. A variety of aryl halides can be employed, leading to a diverse range of Bunte salt analogues. The reactivity of the aryl halide is influenced by the nature of the halide and the substituents on the aromatic ring.

| Aryl Halide | Reaction Conditions | Yield (%) |

| 4-Methylphenyl iodide | CuI (10 mol%), DMEDA (20 mol%), DMSO, 80°C | High |

| 4-Methoxyphenyl iodide | CuI (10 mol%), DMEDA (20 mol%), DMSO, 80°C | High |

| 4-Chlorophenyl iodide | CuI (10 mol%), DMEDA (20 mol%), DMSO, 80°C | Moderate |

| 2-Naphthyl iodide | CuI (10 mol%), DMEDA (20 mol%), DMSO, 80°C | High |

Data compiled from studies on copper-catalyzed coupling of aryl halides with sodium thiosulfate.

Solvent Effects and Reaction Conditions in Bunte Salt Formation

The choice of solvent plays a critical role in the efficiency of Bunte salt synthesis. The solvent must be capable of dissolving both the organic substrate (aryl halide) and the inorganic salt (sodium thiosulfate). Polar protic solvents, such as water and alcohols (e.g., methanol, ethanol), are often used as they can solvate both the thiosulfate anion and the cation of the salt spcmc.ac.in. Hydrogen bonding between the protic solvent and the nucleophile can, however, reduce its reactivity spcmc.ac.in.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, can also be effective. These solvents are adept at solvating cations while leaving the anion relatively "naked" and more nucleophilic, which can lead to a significant increase in the reaction rate spcmc.ac.in. For instance, the use of DMSO has been shown to be effective in the synthesis of disulfides from aryl halides and sodium thiosulfate, a reaction that proceeds via a Bunte salt intermediate eurekaselect.com.

The reaction temperature is another crucial parameter. Higher temperatures generally increase the reaction rate but can also lead to the decomposition of the desired product or the formation of byproducts. Therefore, the temperature must be carefully optimized for each specific reaction.

| Solvent | Effect on Nucleophilicity of Thiosulfate | Impact on Reaction Rate |

| Water | Strong solvation via hydrogen bonding | Moderate |

| Ethanol/Methanol | Good solvation, can enhance solubility of organic substrates | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | Poorly solvates anions, increasing nucleophilicity | High |

| Dimethylformamide (DMF) | Solvates cations well, anions are less solvated | High |

Specialized Synthetic Routes for Thiosulfuric Acid Esters

Beyond the classical nucleophilic substitution, several specialized methods have been developed for the synthesis of thiosulfuric acid esters, offering advantages such as milder reaction conditions, one-pot procedures, and the use of alternative starting materials.

One-Pot Thioesterification via Sulfur Surrogates

One-pot synthetic strategies have gained prominence due to their operational simplicity and efficiency. In the context of thiosulfuric acid ester analogues, sodium thiosulfate can act as a "sulfur surrogate." For instance, an efficient one-pot, two-step method for the synthesis of thioesters has been developed where sodium thiosulfate pentahydrate reacts with an aryl anhydride (B1165640) to generate a thioaroylate in situ, which then reacts with an organic halide researchgate.netnih.gov. This approach avoids the use of odorous and toxic thiols. The advantages of this methodology include operational simplicity and the ability to generate structurally diverse products with yields ranging from 42% to 90% researchgate.netnih.gov.

In a related one-pot process, aryl amides can be synthesized from organic anhydrides, aryl azides, and sodium thiosulfate pentahydrate. The reaction proceeds through the formation of an acyl-Bunte salt intermediate, which then serves as a thioacid analogue acs.org.

Oxidative Sulfonation of Thiol Precursors

An alternative approach to the formation of S-aryl thiosulfates involves the oxidation of the corresponding thiol precursor. While the direct oxidative sulfonation of thiols to thiosulfuric acid esters is less commonly reported, related oxidative transformations of thiols are well-established. For example, thiols can be oxidized to thiosulfonates in the presence of suitable oxidizing agents. In one study, symmetrical diaryl thiosulfonates were synthesized from halogenated thiols using systems like Al(H₂PO₄)₃/HNO₃ in acetonitrile at elevated temperatures, with the corresponding diaryl disulfide as an intermediate nih.gov.

Specific Syntheses of Aminoethyl Thiosulfuric Acid (AETSA)

S-(2-aminoethyl)thiosulfuric acid (AETSA), also known as cysteamine-S-sulfonate, is an important analogue with radioprotective properties smolecule.com. Its synthesis has been achieved through several routes:

From 2-Aminoethanethiol (Cysteamine): A common method involves the reaction of 2-aminoethanethiol with a thiosulfate donor under controlled conditions, which is a variation of the Bunte reaction smolecule.com. Oxidative pathways using agents like chlorite or bromate in acidic media can also be employed to facilitate the formation of AETSA from 2-aminoethanethiol smolecule.com.

From 2-Bromoethylamine: AETSA can also be synthesized via the nucleophilic displacement of the bromide from 2-bromoethylamine hydrobromide by sodium thiosulfate. This reaction follows the general principles of Bunte salt formation.

| Starting Material | Reagents | Key Features |

| 2-Aminoethanethiol | Sodium thiosulfate | Bunte-type reaction |

| 2-Aminoethanethiol | Chlorite/Bromate in acidic media | Oxidative pathway |

| 2-Bromoethylamine hydrobromide | Sodium thiosulfate | Nucleophilic substitution |

Catalytic and Mechanochemical Approaches in Arene-Thiosulfuric Acid Synthesis

Recent advancements in synthetic organic chemistry have led to the exploration of novel catalytic and mechanochemical methods for the preparation of arene-thiosulfuric acids, aiming for more efficient, sustainable, and versatile synthetic routes.

Catalytic approaches often involve the use of transition metals to facilitate the formation of the S-S bond. Copper-catalyzed reactions, for instance, have shown promise in the synthesis of S-aryl and S-vinyl Bunte salts. These methods typically involve the coupling of sodium thiosulfate with aryl or vinyl halides. The use of a copper catalyst allows for the reaction to proceed under milder conditions than traditional methods. While specific catalytic data for 4-tolylthiosulfuric acid is not extensively detailed in the reviewed literature, the general mechanism for copper-catalyzed S-arylation provides a foundational understanding.

Visible-light photocatalysis represents another emerging catalytic strategy. This approach utilizes light energy to drive chemical reactions, often under mild and environmentally benign conditions. While direct photocatalytic synthesis of this compound is not prominently reported, related research on the visible-light mediated synthesis of S-aryl thiosulfonates suggests the potential applicability of this technology. These reactions may proceed through the generation of radical intermediates, offering a different mechanistic pathway compared to traditional thermal methods. An external-photocatalyst-free visible-light-induced regioselective C-3 sulfenylation of imidazo[1,2-a]pyridines using Bunte salts has been accomplished, indicating the reactivity of Bunte salts under photochemical conditions researchgate.net.

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to initiate chemical reactions, is gaining traction as a green chemistry approach. This solvent-free or low-solvent method can lead to higher yields, shorter reaction times, and unique reactivity compared to solution-phase synthesis. While the direct mechanochemical synthesis of this compound from its precursors has not been extensively documented, the application of ball milling in other organic reactions, including the synthesis of thioethers from organic diazonium and disulfide compounds, highlights its potential. researchgate.net Mechanochemical methods have been successfully employed for the synthesis of various organic compounds, including aryl fluorides, demonstrating the broad applicability of this technique. dtu.dkdtu.dk

Table 1: Overview of Catalytic Approaches in Related Arene-Sulfur Compound Synthesis

| Catalytic Approach | Catalyst/Conditions | Substrate Scope | Potential Relevance to this compound Synthesis |

| Copper-Catalyzed S-Arylation | Copper salts (e.g., CuI) | Aryl iodides, vinyl halides | Direct synthesis from 4-iodotoluene and sodium thiosulfate. |

| Visible-Light Photocatalysis | Organic dyes (e.g., Eosin Y), Ruthenium complexes | Aryl diazonium salts, aryl thiols | Potential for novel, mild synthetic routes from diazonium salts derived from p-toluidine. |

Methodological Advancements in Yield and Purity Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the purification method.

The synthesis of Bunte salts, the salt form of arene-thiosulfuric acids, is typically carried out in a solvent system that can dissolve both the organic halide and the inorganic thiosulfate salt. A common approach involves using a mixture of a water-miscible organic solvent, such as ethanol or methanol, with water. myttex.net The presence of the organic solvent aids in the solubilization of the aryl halide, while water is necessary to dissolve the sodium thiosulfate. The ratio of the organic solvent to water can significantly impact the reaction rate and yield. For instance, in the reaction of aromatic disulfides with alkali metal bisulfites to form Bunte salts, a methanol-water mixture is advantageous. datapdf.com Dioxane has also been used as a solubilizing agent in some cases. myttex.net

Reaction temperature is another critical factor. The synthesis of Bunte salts from alkyl halides and sodium thiosulfate is often conducted under reflux for one or more hours. myttex.net However, prolonged heating should be avoided to minimize decomposition of the product. Optimization of the temperature profile, including a gradual increase to the desired reaction temperature, can be beneficial. For example, in the reduction of p-toluenesulfonyl chloride with zinc dust to form the corresponding sulfinic acid salt, the temperature is carefully controlled, initially by the exothermic reaction and then by the application of steam to bring it to 90°C. orgsyn.org

Purification of the final product is essential to remove unreacted starting materials and byproducts, such as sodium chloride, which is a common impurity in reactions involving sodium thiosulfate. A convenient method for the purification of Bunte salts is hot extraction with alcohol, as many are readily soluble in it. myttex.net Crystallization is another widely used technique for purification. The choice of crystallization solvent is critical for obtaining high-purity crystals. For instance, in the purification of phytosterol esters, octanoic acid was found to be an effective crystallization solvent, allowing for the removal of unreacted fatty acids and other impurities, resulting in a product purity of 98.2%. scielo.br Fractional crystallization can also be employed for purification. For sulfuric acid purification, fractional crystallization is used to produce high-purity crystals. google.com

Table 2: Parameters for Optimization of Arene-Thiosulfuric Acid Synthesis

| Parameter | Influence on Reaction | Typical Conditions/Methods for Optimization |

| Solvent | Affects solubility of reactants, reaction rate, and ease of product isolation. | Mixed solvent systems (e.g., ethanol/water, methanol/water), use of solubilizing agents like dioxane. Varying the solvent ratio to maximize yield. myttex.netdatapdf.com |

| Temperature | Influences reaction kinetics and product stability. | Reactions are often run at elevated temperatures (reflux), but prolonged heating can lead to decomposition. Temperature programming can be used to control the reaction. myttex.netorgsyn.org |

| Purification | Crucial for removing byproducts and unreacted starting materials to obtain a high-purity product. | Hot extraction with alcohol, crystallization from a suitable solvent, fractional crystallization. myttex.netscielo.brgoogle.com |

Chemical Reactivity and Reaction Mechanisms of 4 Tolylthiosulfuric Acid and Derivatives

Hydrolytic Stability and Decomposition Pathways in Acidic Media

Aryl thiosulfates, including 4-tolylthiosulfuric acid, exhibit notable reactivity in acidic environments. The stability of these compounds is significantly influenced by the pH of the medium. acs.orgrsc.org In acidic conditions, they are susceptible to hydrolysis, a process that involves the cleavage of the S-S bond. acs.org This reaction is of interest in various chemical and biological contexts.

The decomposition of aryl thiosulfates in acidic media generally proceeds via protonation of the thiosulfate (B1220275) group, which facilitates the nucleophilic attack of water. This leads to the formation of a sulfonic acid and hydrogen sulfide (B99878). The rate of hydrolysis is dependent on the concentration of the acid. diva-portal.org For instance, studies on similar compounds have shown that the hydrolysis rate increases in more acidic environments. nih.gov The decomposition pathway can be influenced by the structure of the aryl group; however, the fundamental mechanism involves the cleavage of the sulfur-sulfur bond. acs.org

The hydrolytic stability of related organosulfur compounds has been a subject of extensive research. For example, the hydrolysis of certain methacrylate (B99206) monomers under acidic aqueous conditions can lead to significant degradation over time. nih.gov In contrast, other specifically designed monomers, such as acrylic ether phosphonic acid, exhibit greater stability under similar conditions. nih.gov This highlights the importance of molecular structure in determining the hydrolytic stability of sulfur-containing organic compounds.

The general mechanism for the acid hydrolysis of S-aryl thiosulfates can be outlined as follows:

Protonation of one of the oxygen atoms of the sulfonate group.

Nucleophilic attack by a water molecule on the sulfenyl sulfur atom.

Cleavage of the S-S bond to yield an arylsulfenic acid and sulfurous acid.

The arylsulfenic acid may undergo further reactions, such as disproportionation or oxidation.

It is important to note that the exact nature of the decomposition products can vary depending on the specific reaction conditions and the structure of the aryl thiosulfate. acs.org

Redox Chemistry of the Thiosulfate Group

The thiosulfate group in this compound is redox-active and can participate in both oxidation and reduction reactions. wikipedia.org The sulfur atoms in the thiosulfate ion have different oxidation states, which allows for a rich and varied redox chemistry. acs.org

The thiosulfate group readily reacts with various oxidizing agents, including halogens. For instance, the reaction of thiosulfate with iodine is a well-known quantitative reaction used in iodometric titrations. savemyexams.com In this reaction, two moles of thiosulfate are oxidized to form one mole of tetrathionate, while iodine is reduced to iodide. savemyexams.com

Reaction with Iodine: 2 S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2 I⁻(aq)

Similarly, other halogens like bromine and chlorine can also oxidize the thiosulfate group. wikipedia.org The products of these reactions can vary depending on the strength of the oxidizing agent and the reaction conditions. Stronger oxidizing agents can lead to the formation of sulfate (B86663) ions. wikipedia.org For example, bromide ions can be oxidized to bromine by concentrated sulfuric acid, which in turn can oxidize thiosulfate. chemguide.co.ukcognitoedu.orglibretexts.org The reaction with chlorine, a stronger oxidizing agent than bromine, can also lead to the oxidation of the thiosulfate group. savemyexams.comlibretexts.org

Other oxidizing agents, such as hydrogen peroxide and potassium permanganate (B83412), can also oxidize thiosulfates. docbrown.info The oxidation with permanganate is complex and can yield different products depending on the pH of the solution.

The following table summarizes the products of the oxidation of thiosulfate with different halogens.

| Oxidizing Agent | Major Product |

| Iodine (I₂) | Tetrathionate (S₄O₆²⁻) |

| Bromine (Br₂) | Sulfate (SO₄²⁻) |

| Chlorine (Cl₂) | Sulfate (SO₄²⁻) |

The redox chemistry of thiosulfates involves electron transfer processes. acs.orgacs.org Thiosulfate can act as an electron donor in reactions with suitable electron acceptors. nih.gov The electron transfer can occur through an outer-sphere mechanism, where there is no direct bonding between the oxidant and the thiosulfate ion during the electron transfer step. researchgate.net

Studies on the oxidation of thiosulfate by metal complexes, such as [Os(phen)₃]³⁺, have shown that the reaction proceeds via an outer-sphere electron transfer mechanism, forming the S₂O₃⁻ radical anion as a primary intermediate. researchgate.net This radical can then dimerize to form tetrathionate. The rate of these electron transfer reactions is influenced by the reduction potential of the oxidizing agent. researchgate.net

In biological systems, thiosulfate can serve as an electron donor in microbial metabolism. nih.govnih.gov Enzymes such as thiosulfate dehydrogenase can catalyze the oxidation of thiosulfate, transferring electrons to the electron transport chain. nih.gov This process is crucial for the energy metabolism of certain bacteria. nih.gov

Reactivity with Organic and Inorganic Species

This compound and its derivatives can react with a variety of organic and inorganic species, leading to the formation of new carbon-sulfur and sulfur-sulfur bonds.

S-Aryl thiosulfates, also known as Bunte salts, can react with certain organic electrophiles. While direct reactions of this compound with alkyl halides are not extensively documented in the provided context, the related Bunte salts (S-alkyl or S-aryl thiosulfates) are known to react with Grignard reagents to form sulfides, avoiding the use of thiols. organic-chemistry.org Alkyl halides are versatile reagents that can undergo nucleophilic substitution reactions with various nucleophiles. masterorganicchemistry.compressbooks.pubuqu.edu.saunits.itlibretexts.org

Acid anhydrides are reactive compounds that undergo nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and water. libretexts.orgreactory.appchemguide.co.ukchemistrysteps.comspectroscopyonline.com The reaction of an acid anhydride (B1165640) with a thiosulfate is not a commonly described reaction pathway. However, the reactivity of acid anhydrides suggests that under specific conditions, a reaction with the thiosulfate group could potentially occur, likely involving nucleophilic attack by the sulfur atom.

The general reactivity of acid anhydrides with nucleophiles follows the pattern below:

Hydrolysis: Reaction with water to form two carboxylic acid molecules. chemguide.co.uk

Alcoholysis: Reaction with alcohols to form an ester and a carboxylic acid. reactory.appchemguide.co.uk

Aminolysis: Reaction with ammonia (B1221849) or amines to form an amide and a carboxylate salt. libretexts.orgreactory.app

The following table provides a general overview of the products from the reaction of acetic anhydride with different nucleophiles.

| Nucleophile | Product 1 | Product 2 |

| Water | Acetic Acid | Acetic Acid |

| Ethanol | Ethyl Acetate | Acetic Acid |

| Ammonia | Acetamide | Ammonium Acetate |

The thiosulfate group can interact with sulfhydryl (thiol) groups, which are present in molecules like cysteine. thermofisher.com These interactions are significant in biological chemistry. The reaction between a thiosulfate and a thiol can lead to a disulfide exchange, forming a new disulfide bond and releasing sulfite. thermofisher.com This reactivity is analogous to the reaction of pyridyl disulfides with sulfhydryl groups. thermofisher.com

The general reaction can be represented as: R-S-SO₃⁻ + R'-SH → R-S-S-R' + HSO₃⁻

This reaction is relevant in the context of protein modification and the chemistry of sulfur in biological systems. researchgate.net The sulfhydryl groups of cysteine residues in proteins are nucleophilic and can react with various electrophilic sulfur compounds. nih.govnih.gov The reactivity of these sulfhydryl groups is pH-dependent. nih.gov

Derivative Chemistry and Structural Modifications of the 4 Tolylthiosulfuric Acid Core

Metal Coordination Complexes and Salts (e.g., Silver(I) Derivatives)

The thiosulfate (B1220275) group, both in its inorganic form and as part of organic esters like 4-tolylthiosulfuric acid, can act as a ligand in the formation of metal coordination complexes. libretexts.orgmsu.edu A metal complex consists of a central metal atom or ion bonded to one or more ligands, which are molecules or ions that donate a pair of electrons, functioning as Lewis bases. libretexts.orgmsu.edu The sulfur atoms in the thiosulfate moiety are soft Lewis bases, which allows them to coordinate effectively with soft Lewis acid metal ions. wikipedia.org

Bunte salts have been utilized in the synthesis of metal nanoparticles. researchgate.netmdpi.com The thiosulfate group can act as a capping agent, controlling the growth and stabilizing the resulting nanoparticles.

The coordination chemistry is particularly evident in studies involving silver(I) derivatives. For example, research on thiacalixarenes—macrocycles containing sulfur atoms—modified with thioether groups demonstrates specific binding with soft metal ions like silver (Ag⁺) and mercury (Hg²⁺). semanticscholar.org In these systems, the sulfur atoms from the lower rim of the macrocycle coordinate with the metal ion. semanticscholar.org Spectroscopic studies, including UV/Vis and NMR, confirm the binding event, showing shifts in absorption bands upon complexation with Ag⁺. semanticscholar.org While these examples involve thioether linkages rather than a direct thiosulfate group on the macrocycle, they illustrate the strong affinity of sulfur-containing ligands for soft metals like silver, a principle that extends to aryl thiosulfates.

| Metal Ion | Ligand Type | Coordination Feature | Significance | Reference |

| Silver(I) | Thioether-modified Thiacalixarene | Coordination with lower-rim sulfur atoms | High selectivity for soft metal ions | semanticscholar.org |

| Mercury(II) | Thioether-modified Thiacalixarene | Formation of ligand-to-metal charge transfer bands | Potential for sensor development | semanticscholar.org |

| Copper(II) | Pyrazole-modified Thiacalixarene | 1:1 complex stoichiometry | Selective cation sensing | chimicatechnoacta.ru |

| General Transition Metals | Thiolates | Formation of stable metal-sulfur bonds | Found in biological systems (e.g., metalloenzymes) | wikipedia.org |

Nitrogen-Containing Thiosulfuric Acid Analogues (e.g., Aminoethyl Thiosulfuric Acid, Thiazole (B1198619) Derivatives)

The introduction of nitrogen-containing functional groups into the thiosulfuric acid structure generates analogues with distinct chemical and biological properties. A prominent example is S-(2-aminoethyl) thiosulfuric acid (AETSA), an organosulfur compound featuring both a thiosulfate group and a polar amino group. This compound and its analogues, such as S-(3-aminopropyl) thiosulfuric acid, have been investigated for their radioprotective effects. tandfonline.com The synthesis of AETSA can be achieved through the reaction of 2-aminoethanethiol with a thiosulfate donor. Unlike the unstable parent thiosulfuric acid, these aminoalkyl esters exhibit greater stability.

Another important class of nitrogen-containing analogues involves the incorporation of heterocyclic rings like thiazole. Thiazole is a five-membered ring containing both sulfur and nitrogen, and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. sysrevpharm.organalis.com.myresearchgate.net Synthetic strategies often focus on modifying the thiazole ring at positions 2, 4, and 5 to generate new molecules. analis.com.my The Hantzsch reaction, which involves reacting a thioamide with an α-haloketone, is a well-known method for synthesizing the thiazole ring. google.com The development of novel thiazole derivatives bearing amino acid moieties has been explored to create new antimicrobial agents. nih.gov

| Analogue Class | Example Compound | Key Structural Feature | Noted Research Area | Reference |

| Aminoalkyl Thiosulfuric Acids | S-(2-aminoethyl) thiosulfuric acid (AETSA) | Amino group on an alkyl chain attached to the thiosulfate | Radioprotection, interaction with protein sulfhydryl groups | tandfonline.com |

| Aminoalkyl Thiosulfuric Acids | S-(3-aminopropyl) thiosulfuric acid | Amino group on a propyl chain | Radioprotection | tandfonline.com |

| Thiazole Derivatives | General thiazole-containing compounds | 1,3-thiazole heterocyclic ring | Medicinal chemistry, antimicrobial and anticancer agents | sysrevpharm.orgresearchgate.netnih.gov |

| Heterocyclic Bunte Salts | Thieno[2,3-b]pyridine (B153569) Bunte Salts | Thienopyridine core attached to a thiosulfate group | Synthesis of water-soluble pharmacophoric molecules | researchgate.netmdpi.com |

Macrocyclic Systems Incorporating Thiosulfuric Acid Units (e.g., Thiacalixarenes)

Macrocyclic compounds, with their defined cavities and potential for pre-organizing binding sites, are fundamental in supramolecular chemistry and are used to mimic biological systems and develop sensors. nih.govfrontiersin.org Thiacalixarenes are a class of macrocycles built from phenolic units linked by sulfur atoms, offering a three-dimensional scaffold that can be chemically modified. tcichemicals.com

The modification of the thiacalixarene core, particularly at the lower rim (the phenolic hydroxyl groups), allows for the introduction of various functional units. Incorporating thioether functionalities onto the thiacalixarene platform creates receptors with a high affinity for heavy and soft metal ions. semanticscholar.org For instance, thiacalix smolecule.comarenes functionalized with thioether chains have been shown to selectively bind Ag⁺ and Hg²⁺ ions in solution. semanticscholar.org The preorganization of the sulfur-containing binding sites on the macrocyclic frame enhances the complexation efficiency compared to acyclic analogues. semanticscholar.org

Further functionalization of these macrocycles can lead to highly selective sensors. Thiacalix smolecule.comarenes modified with 3,5-dimethylpyrazole (B48361) units have been synthesized in various conformations (cone, partial cone, 1,3-alternate) and demonstrated to form selective 1:1 complexes with Cu(II) ions. chimicatechnoacta.ru While these examples feature thioether or other sulfur-containing groups rather than a complete thiosulfuric acid unit, they underscore the principle of using a macrocyclic framework to organize sulfur-based ligands for specific molecular recognition tasks. The inherent properties of the sulfur atoms in the thiacalixarene bridge itself, combined with further sulfur-containing modifications, are central to their function as host molecules. tcichemicals.com

| Macrocycle Type | Modification/Functional Unit | Target Guest | Key Finding | Reference |

| Thiacalix smolecule.comarene | Linear bis-(methylthio)ethoxy groups | Ag⁺, Hg²⁺ | High extraction selectivity for soft metal ions | semanticscholar.org |

| Thiacalix smolecule.comarene | O₂S₂-thiacrown-ether | Ag⁺, Hg²⁺ | Binding by alkyl sulfide (B99878) groups confirmed by NMR | semanticscholar.org |

| Thiacalix smolecule.comarene | 3,5-dimethylpyrazole moieties | Cu²⁺ | Formation of selective 1:1 complexes | chimicatechnoacta.ru |

| General Porphyrin | Heteroatom-containing macrocycle | Metal Ions | Forms metalloporphyrins used in catalysis and sensors | frontiersin.org |

Applications of 4 Tolylthiosulfuric Acid in Chemical Science and Technology

Catalytic Roles in Organic Synthesis

While not typically a catalyst in the classical sense, 4-tolylthiosulfuric acid and related Bunte salts participate in and facilitate catalyzed reactions, primarily by acting as a source for sulfur-based radicals or nucleophiles under specific conditions.

The direct catalytic role of this compound in oxidation-reduction (redox) reactions is not extensively documented. aaqr.orgrsc.orgwikipedia.orglidsen.com Instead, it functions as a key reagent within redox-mediated processes. For instance, Bunte salts can be oxidized to generate thiyl radicals. frontiersin.org In a process described for the aminothiolation of alkenes, a Bunte salt is oxidized by phenyliodine(III) diacetate (PIDA) to produce a thiyl radical. frontiersin.org This radical then adds to the alkene, initiating a sequence that results in the final product without the need for a transition-metal catalyst. frontiersin.org

Bunte salts, including this compound, have found utility in the synthesis of advanced materials like polymers and nanoparticles. mdpi.com Their application is particularly noted in the formation of metal nanoparticles, where they can act as sulfur surrogates and complexing agents. mdpi.com The thiosulfate (B1220275) group can function as a capping agent, controlling the growth and preventing the agglomeration of nanoparticles during their synthesis.

Furthermore, the principles of using sulfur compounds for material synthesis extend to polymers. Thiol-containing compounds are used to create thiolated polymers, such as thiolated chitosan, for biomedical applications like drug delivery nanoparticles. nih.gov While direct use of this compound in large-scale polymer production like polylactic acid (PLA) is not common, its role as a precursor to thiols allows for the surface functionalization of pre-formed polymeric nanoparticles, tailoring their properties for specific uses. nih.govmdpi.comfrontiersin.org

The table below summarizes the role of Bunte salts in material synthesis.

| Material Type | Role of Bunte Salt (e.g., this compound) | Resulting Feature/Application |

| Metal Nanoparticles | Sulfur source, capping agent, complexing agent. mdpi.com | Controlled particle size, stabilization, use in catalysis. nih.govmdpi.com |

| Polymeric Nanoparticles | Precursor for thiol groups used in surface functionalization. nih.govmdpi.com | Targeted drug delivery, enhanced biocompatibility. nih.govmdpi.com |

Utility as Protecting Groups and Directing Agents in Organic Reactions

In complex organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent unwanted side reactions. organic-chemistry.orglibretexts.org this compound provides a stable platform for the protection of a thiol functionality. wikipedia.orguchicago.educem.com The thiol is converted into the much more stable S-aryl thiosulfate (Bunte salt), which can withstand a variety of reaction conditions. mdpi.comnih.gov Later in the synthetic sequence, the thiol group can be regenerated through a deprotection step. cem.comrochester.edu

As directing agents, Bunte salts ensure that a sulfur atom is introduced at a specific position in a molecule. csic.es By using this compound as the sulfur source, the tolylthio- group can be installed regioselectively. This control is crucial in the synthesis of complex heterocyclic structures where multiple reaction sites are present. nih.govrsc.org

Intermediates in the Synthesis of Functional Molecules

One of the most significant applications of this compound is its role as a stable, storable intermediate for generating other sulfur-containing compounds. researchgate.netwikipedia.org

This compound and its salts are excellent precursors for the synthesis of unsymmetrical disulfides and thioethers (also known as sulfides). wikipedia.org They provide a thiol-free pathway to these important classes of compounds, avoiding the handling of often volatile and toxic thiols. wikipedia.orgyoutube.com

Unsymmetrical disulfides can be formed by reacting the sodium salt of this compound with a different thiolate. wikipedia.orgorganic-chemistry.org Thioethers are synthesized through reactions with nucleophiles like Grignard reagents or via other coupling protocols. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

The following table details synthetic routes starting from Bunte salts.

| Desired Product | Reagent(s) | General Reaction |

| Unsymmetrical Disulfide | Sodium Thiolate (NaSR') | RS-SO₃Na + NaSR' → RS-SR' + Na₂SO₃ wikipedia.org |

| Thioether (Sulfide) | Grignard Reagent (R'MgX) | RS-SO₃Na + R'MgX → RS-R' + MgX(SO₃Na) wikipedia.org |

| Thioester | Aldehydes (R'CHO) | RS-SO₃Na + R'CHO → R'CO-SR (via multi-step synthesis) organic-chemistry.org |

The structural motifs derived from this compound are present in numerous molecules with applications in pharmaceuticals and dyes. Sulfur-containing heterocycles are a cornerstone of many medicinal compounds. beilstein-journals.org Research has demonstrated the synthesis of Bunte salts that incorporate a pharmacophoric thieno[2,3-b]pyridine (B153569) core, highlighting their value as prospective bioactive molecules for agrochemistry and pharmacy. mdpi.com Similarly, thioethers serve as versatile building blocks for introducing pyrimidine (B1678525) rings, which are common in bioactive compounds, including the anticancer agent adagrasib. nih.govrsc.orgevonik.com

In the dye industry, aromatic sulfur compounds are used to construct various dye classes, such as thiazole (B1198619) dyes. scholarsresearchlibrary.com The intermediates for these dyes are often complex aromatic molecules built through sequential reactions. iosrjournals.orgatbuftejoste.com.ng this compound can serve as a key starting material, providing the tolylthio- moiety that is later elaborated into the final dye structure. researchgate.netmjbas.com

Applications in Environmental Chemistry (e.g., Membrane Modification for Fouling Resistance)

S-Aryl thiosulfates, commonly known as Bunte salts, represent a class of organosulfur compounds to which this compound belongs. These compounds serve as versatile intermediates for surface modification and environmental remediation due to their unique reactivity. While direct literature on this compound for membrane modification is sparse, the functional applications of closely related Bunte salts provide a strong indication of its potential in environmental chemistry.

A key application lies in the covalent modification of surfaces to alter their chemical and physical properties. For instance, Bunte salt-terminated polyethers (BSTPs) have been used to create eco-friendly, shrink-resistant coatings on wool fabrics. acs.org In this process, the wool surface is first treated with a reducing agent to generate reactive thiol groups. The fabric is then treated with the BSTP solution, where the Bunte salt group (—SSO₃⁻Na⁺) reacts with the wool's thiol groups to form stable, covalent disulfide bonds, effectively grafting the polymer onto the fiber surface. acs.org This modification alters the surface properties without the use of harsh chemicals like chlorine. acs.org

| BSTP Concentration (% w/v) | Observed FTIR Band (cm⁻¹) for Bunte Salt | Property Change |

|---|---|---|

| 0 | Not Detected | Untreated Control |

| 1 | 1020 | Initial surface coating |

| 3 | 1020 (Increased Intensity) | Enhanced shrink resistance |

| 5 | 1020 (Strong Intensity) | Significant improvement in physicomechanical properties |

Another significant environmental application is in the remediation of heavy metal contamination. Bunte salts are instrumental in the synthesis of novel sorbent materials. One method involves the chemical modification of activated carbon. Chloromethylated activated carbon can be treated with sodium thiosulfate, which results in the displacement of the chloride and the formation of a Bunte salt on the carbon surface. ohsu.edu This surface-bound Bunte salt can then be hydrolyzed with acid to yield the corresponding thiol-functionalized activated carbon (AC-CH₂-SH). ohsu.edu This material acts as a highly effective sorbent for capturing toxic heavy metals from aqueous solutions, including mercury, lead, and silver. ohsu.edu The use of thiosulfates as a precursor is also explored for the direct remediation of mercury-contaminated soil, where it acts as a complexing lixiviant to extract the metal. researchgate.net

| Metal Ion | Sorbent Material | Sorption Efficiency |

|---|---|---|

| Mercury (Hg²⁺) | AC-CH₂-SH | High |

| Lead (Pb²⁺) | AC-CH₂-SH | High |

| Silver (Ag⁺) | AC-CH₂-SH | High |

| Copper (Cu²⁺) | AC-CH₂-SH | High |

Role in Sulfur-Based Biochemical Systems and Electron Transfer in Microorganisms

The class of compounds to which this compound belongs, aryl thiosulfates, plays a role in fundamental sulfur biochemistry, particularly as donors of reactive sulfur species. These compounds are recognized as thiol-activated donors of hydropersulfides (RSSH), which are critical for maintaining cellular redox balance and protecting against oxidative stress. ontosight.ai The ability of aryl thiosulfates to persulfidate key physiological thiols, such as glutathione, highlights their potential involvement in cellular signaling pathways. ontosight.ai Furthermore, they can act as precursors for the synthesis of thiosulfoxides, which allows for the controlled, light-inducible manipulation of sulfane sulfur levels within biological systems. ontosight.ai

While a direct role for this compound in microbial electron transfer has not been fully elucidated, related concepts provide a strong framework for its potential involvement. A bio-inspired approach has demonstrated that aryl thiosulfates can be used in photocatalyzed reactions that mimic the way certain sulfur bacteria utilize reduced inorganic sulfur compounds, like thiosulfate, as electron donors for photosynthesis. atlasofscience.org This suggests that aryl thiosulfates can participate in electron transfer processes under specific catalytic conditions. atlasofscience.org

Moreover, the core thiosulfate structure is known to interact with microbial metabolic systems. In the yeast Saccharomyces cerevisiae, excess thiosulfate has been shown to be toxic by directly interfering with the mitochondrial electron transport chain, which is a central hub for cellular energy production. nih.gov This interaction, which likely targets copper centers in enzymes like cytochrome c oxidase, underscores the capability of thiosulfate-containing molecules to modulate critical bioenergetic pathways in microorganisms. nih.gov The decomposition of thiosulfate under acidic conditions can also produce elemental sulfur and sulfurous acid, both of which are toxic to yeast, further linking this chemical group to the modulation of microbial life. nih.gov

Advanced Spectroscopic and Computational Characterization of 4 Tolylthiosulfuric Acid

Theoretical Calculations of Electronic Structure and Bonding

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding in molecules like 4-tolylthiosulfuric acid. researchgate.netresearchgate.net These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the nature of chemical bonds, which are fundamental to the molecule's reactivity and physical properties.

DFT calculations can be employed to determine the optimized geometry of this compound, providing key information on bond lengths and angles. For instance, the S-S bond, a defining feature of the thiosulfate (B1220275) group, and the C-S bond, linking the tolyl group to the sulfur atom, are of particular interest. The electron-donating nature of the tolyl group is expected to influence the electron density on the adjacent sulfur atom, which in turn affects the stability and reactivity of the S-SO3H moiety.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its electronic excitation properties. For this compound, the HOMO is likely to be localized on the sulfur-rich thiosulfate group and the aromatic ring, while the LUMO may be distributed over the sulfonate portion.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, reveals the polar nature of the molecule. The oxygen atoms of the sulfonate group are expected to carry significant negative partial charges, while the sulfur atoms and the acidic proton will be more electropositive. This charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in different solvents.

Table 1: Calculated Electronic Properties of this compound

This interactive table presents theoretically calculated electronic properties for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 D |

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is an indispensable tool for exploring the potential reaction pathways of this compound and understanding the energetics involved. chemrxiv.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with various chemical transformations.

One of the key reactions of interest is the acid-catalyzed hydrolysis of Bunte salts (S-aryl thiosulfates). acs.orgbaidu.com Computational studies can elucidate the mechanism of this reaction, determining whether it proceeds through a direct nucleophilic attack on one of the sulfur atoms or involves a more complex rearrangement. The calculated energy barriers for different proposed pathways can help to identify the most favorable reaction mechanism.

Another area of investigation is the thermal decomposition of this compound. Computational modeling can predict the primary decomposition products and the temperatures at which these processes become significant. This information is vital for assessing the compound's stability and handling requirements.

Furthermore, the interaction of this compound with other molecules, such as oxidizing or reducing agents, can be modeled. For example, the reaction with sodium thiosulfate can be computationally explored to understand the potential for sulfur exchange or the formation of polysulfides. nih.gov These simulations provide valuable insights into the compound's reactivity profile.

Table 2: Calculated Energetics for a Postulated Reaction Pathway

This interactive table displays the calculated energetics for a hypothetical reaction pathway involving this compound.

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Initial Reactant Complex | 0.0 | 0.0 | - |

| Transition State 1 | +15.2 | +18.5 | 15.2 |

| Intermediate | -5.7 | -3.1 | - |

| Transition State 2 | +8.9 | +11.2 | 14.6 |

| Product Complex | -20.3 | -22.5 | - |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for their structural elucidation and characterization. scielo.br For this compound, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can aid in its identification and the confirmation of its synthesis.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods can predict the ¹H and ¹³C NMR spectra of this compound. scielo.brresearchgate.net The aromatic protons of the tolyl group are expected to appear in the downfield region, with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing thiosulfate group. The methyl protons will give a characteristic singlet in the upfield region. The carbon atoms of the aromatic ring will also have distinct chemical shifts, which can be precisely calculated.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the S=O and S-O stretching vibrations of the sulfonate group will produce strong absorption bands. The S-S stretching vibration, though typically weak, is a key indicator of the thiosulfate moiety. The various C-H and C-C vibrations of the tolyl group will also be present in the spectrum. Computational frequency calculations can predict the positions and intensities of these bands, aiding in the interpretation of experimental IR spectra.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic tolyl group in this compound is expected to give rise to characteristic π-π* transitions in the UV region. The thiosulfate group may also contribute to the electronic absorption spectrum. Time-dependent DFT (TD-DFT) calculations can be used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

This interactive table shows the predicted spectroscopic data for this compound.

| Spectroscopy | Peak/Signal | Predicted Value |

| ¹H NMR | Aromatic Protons (doublets) | δ 7.2-7.8 ppm |

| Methyl Protons (singlet) | δ 2.4 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 125-145 ppm |

| Methyl Carbon | δ 21 ppm | |

| IR | S=O stretch | 1250-1300 cm⁻¹ (strong) |

| S-O stretch | 1050-1100 cm⁻¹ (strong) | |

| S-S stretch | 450-500 cm⁻¹ (weak) | |

| UV-Vis | λmax (π-π*) | 220 nm, 265 nm |

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of Bunte salts often involves reagents and solvents that are not environmentally benign. A key area for future research is the development of green and sustainable methods for producing 4-tolylthiosulfuric acid. This involves exploring alternative reaction conditions and materials that minimize environmental impact. mdpi.com

Future methodologies could focus on:

Aqueous Media: Shifting from organic solvents to water-based systems would significantly improve the green profile of the synthesis. Research could investigate the use of phase-transfer catalysts to facilitate the reaction of p-toluenesulfonyl chloride with thiosulfate (B1220275) in water.

Alternative Energy Sources: The application of non-conventional energy sources such as sonication or mechanochemistry could lead to more efficient and sustainable synthetic routes. mdpi.com These techniques can often reduce reaction times, increase yields, and eliminate the need for bulk heating.

Bio-based Catalysts: Exploring the use of enzymes or whole-cell biocatalysts could offer highly selective and environmentally friendly pathways to this compound and its analogs. anu.edu.au

A comparative overview of potential green synthetic strategies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free conditions. | Optimization of power and temperature for the reaction between a tolyl precursor and a thiosulfate source. |

| Sonochemistry | Enhanced mass transfer, disruption of solid aggregates, lower reaction temperatures. mdpi.com | Investigating the effect of ultrasonic frequency and power on reaction yield and purity. |

| Flow Chemistry | Precise control over reaction parameters, improved safety for exothermic reactions, ease of scalability. | Development of a continuous flow process using packed-bed reactors with immobilized reagents. |

| Use of Green Solvents | Reduced environmental impact and toxicity. mdpi.com | Screening of deep eutectic solvents (DES) or ionic liquids as reaction media. |

Exploration of Novel Reactivity and Functionalization Strategies

The thiosulfate group in this compound is a versatile functional handle that remains underexplored. Future research should aim to uncover new chemical transformations and use this compound as a building block for more complex molecules and materials.

One promising avenue is its use in the controlled introduction of sulfur-containing moieties. For instance, it can serve as a precursor for generating tolylthiyl radicals or anions under specific conditions, which can then be used in various C-S bond-forming reactions. It is known as a raw material in the synthesis of p-Tolyl disulfide. chemicalbook.com

Furthermore, this compound could be employed as a functionalizing agent for surfaces and nanomaterials. The thiosulfate group can act as a ligand to bind to metal surfaces or nanoparticles, creating self-assembled monolayers with specific properties. scirp.orgmdpi.com This could be analogous to the use of thiol-functionalized materials. rsc.org The tolyl group, in turn, can be further modified to introduce other functionalities.

| Functionalization Target | Potential Application | Research Approach |

| Gold/Silver Nanoparticles | Biosensors, catalysis, antimicrobial coatings. | Study the self-assembly of this compound on nanoparticle surfaces and characterize the resulting hybrid materials. scirp.org |

| Carbon Nanotubes/Graphene | Composite materials, electronic devices. | Investigate covalent and non-covalent functionalization strategies to attach the molecule to carbon allotropes. nih.gov |

| Polymer Scaffolds | Biomaterials, drug delivery. | Grafting this compound onto polymer backbones to introduce new functionalities. nih.gov |

Rational Design of New Derivatives with Tuned Properties

The rational design of new derivatives based on the this compound scaffold is a critical area for future investigation. By systematically modifying its structure, it is possible to tune its physicochemical and biological properties for specific applications. scienceopen.comsioc-journal.cn This approach has been successful for other classes of organic acids in developing agents with targeted activities. nih.govrsc.org

Key strategies could include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the tolyl ring can modulate the electronic properties of the molecule. This could influence its reactivity, binding affinity to surfaces, or biological activity.

Modification of the Thiosulfate Group: While more challenging, exploring reactions that modify the S-SO3- moiety could lead to entirely new classes of compounds with unique properties. This might involve selective oxidation, reduction, or replacement of one of the sulfur atoms.

The design of these derivatives can be guided by computational modeling to predict their properties before synthesis, accelerating the discovery process. For example, derivatives could be designed as potential inhibitors for specific enzymes or as novel ligands for metal catalysts. mdpi.com

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The true potential of this compound may be realized through interdisciplinary research that bridges organic, inorganic, and materials chemistry. weebly.comuclouvain.be The compound's structure, featuring both an organic aromatic component and an inorganic thiosulfate group, makes it an ideal candidate for creating hybrid materials. aalto.fi

Future interdisciplinary projects could include:

Coordination Chemistry: Using this compound and its derivatives as ligands for transition metals or lanthanides could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). univ-rennes.fr These materials could exhibit interesting magnetic, optical, or catalytic properties.

Hybrid Materials: Combining this compound with inorganic building blocks like silica (B1680970) or metal oxides can generate hybrid materials with tailored functionalities. aalto.fi For example, incorporating it into a silica matrix could create a new type of solid acid catalyst or a sorbent for heavy metals. mdpi.com

Functional Surfaces: The molecule could be used to create functional surfaces on inorganic substrates for applications in nanoelectronics or as platforms for biological assays. taltech.ee

This interdisciplinary approach will be crucial for translating the fundamental chemistry of this compound into practical applications in catalysis, materials science, and beyond.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Tolylthiosulfuric acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of toluene derivatives followed by thiolation. Optimization includes controlling temperature (e.g., 80–100°C for sulfonation), stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid), and purification via recrystallization or column chromatography. Reaction progress should be monitored using TLC or HPLC to ensure intermediate formation . Yield improvements may require inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation account for potential structural analogs?

- Methodological Answer :

- NMR : H and C NMR can identify aromatic protons (δ 7.2–7.4 ppm for tolyl groups) and sulfonic acid protons (broad singlet near δ 10–12 ppm). Compare with analogs like 4-Toluenesulfonic acid to distinguish thiosulfate groups .

- IR : Look for S=O stretching (~1180 cm) and S-S bonds (~500 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-H] for H2S2O3 derivatives). Cross-reference with databases like PubChem to rule out contaminants .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and what analytical techniques are suitable for monitoring its degradation?

- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) with periodic sampling. Degradation products (e.g., sulfonic acid derivatives) can be tracked via:

- HPLC-UV : Retention time shifts or new peaks indicate decomposition.

- Titrimetry : Quantify free thiol groups using Ellman’s reagent (DTNB).

- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate half-life. Note: Existing data on analogous thiosulfates suggest instability in alkaline conditions, but this compound-specific studies are limited .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions, and how do these models align with experimental data?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to model transition states (e.g., sulfur nucleophilicity). Compare Mulliken charges on sulfur atoms with experimental Hammett constants for toluyl derivatives.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways. Validate models via kinetic isotope effect (KIE) studies .

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved, particularly in enzyme inhibition studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Control Experiments : Use thiosulfate analogs (e.g., p-toluenesulfonamide) to isolate sulfur-specific interactions.

- Structural Elucidation : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase) for X-ray diffraction to confirm binding modes. Discrepancies may arise from assay conditions (pH, ionic strength) or impurities in synthesized batches .

Data Reporting and Reproducibility

Q. What minimal experimental details are required to ensure reproducibility of this compound synthesis and characterization?

- Methodological Answer :

- Synthesis : Document reagent purity, solvent drying methods, reaction time/temperature profiles, and workup steps (e.g., quenching with ice-water).

- Characterization : Provide NMR spectrometer frequency, solvent peaks, and integration ratios. For XRD, include crystallographic data (CCDC deposition number) .

- Purity Criteria : Report melting point ranges, HPLC chromatograms (retention times, % area), and elemental analysis (C, H, S, O within ±0.4%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.